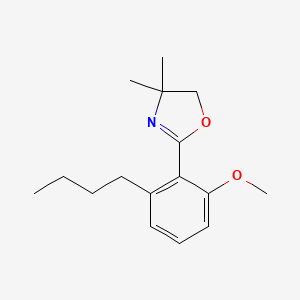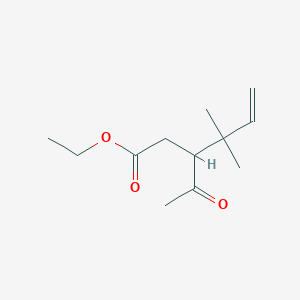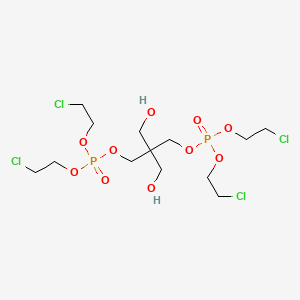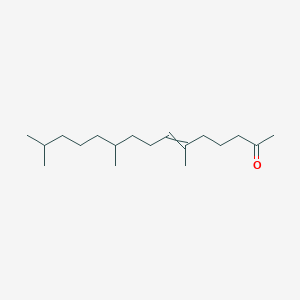
calcium;chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium chlorobenzene is a compound that consists of a calcium ion and a chlorobenzene molecule. Chlorobenzene is an aryl chloride, which means it is a benzene ring substituted with one chlorine atom. Its chemical formula is C₆H₅Cl. This colorless, flammable liquid is a common solvent and a widely used intermediate in the manufacture of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorobenzene is typically synthesized through the chlorination of benzene. The reaction involves benzene and chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{Cl} + \text{HCl} ] This reaction is an example of electrophilic aromatic substitution, where the chlorine atom replaces one of the hydrogen atoms on the benzene ring .
Industrial Production Methods
On an industrial scale, chlorobenzene is produced by the direct chlorination of benzene using chlorine gas and a catalyst. The process is carried out in a continuous flow reactor to ensure efficient production. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a catalyst such as ferric chloride or aluminum chloride to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Chlorobenzene can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile. For example, chlorobenzene reacts with sodium hydroxide to form phenol.
Oxidation Reactions: Chlorobenzene can be oxidized to form chlorophenol or other chlorinated aromatic compounds.
Reduction Reactions: Chlorobenzene can be reduced to benzene using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) is commonly used as a nucleophile in the substitution reaction to form phenol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize chlorobenzene.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for the reduction of chlorobenzene.
Major Products Formed
Phenol: Formed from the nucleophilic substitution of chlorobenzene with sodium hydroxide.
Chlorophenol: Formed from the oxidation of chlorobenzene.
Wissenschaftliche Forschungsanwendungen
Chlorobenzene has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a solvent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: Used in the production of rubber, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of chlorobenzene involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom on the benzene ring is replaced by a nucleophile through the formation of a Meisenheimer complex. This intermediate is stabilized by resonance and eventually leads to the substitution of the chlorine atom .
Vergleich Mit ähnlichen Verbindungen
Chlorobenzene can be compared with other halobenzenes such as fluorobenzene, bromobenzene, and iodobenzene. These compounds share similar chemical properties but differ in their reactivity and applications:
Fluorobenzene: Less reactive than chlorobenzene due to the strong carbon-fluorine bond.
Bromobenzene: More reactive than chlorobenzene and used in similar applications.
Iodobenzene: Highly reactive and used in specialized organic synthesis reactions .
Chlorobenzene’s unique properties, such as its moderate reactivity and versatility as a solvent and intermediate, make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64661-10-5 |
|---|---|
Molekularformel |
C12H8CaCl2 |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
calcium;chlorobenzene |
InChI |
InChI=1S/2C6H4Cl.Ca/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |
InChI-Schlüssel |
AFUKMKXXPOCXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)





![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)

